molecular formula C19H19N3O4 B6481230 N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4-dimethoxybenzamide CAS No. 897617-36-6

N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4-dimethoxybenzamide

Cat. No.: B6481230
CAS No.: 897617-36-6
M. Wt: 353.4 g/mol
InChI Key: YMERKHJAXZCKKD-UHFFFAOYSA-N
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Description

N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of pyridopyrimidines This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core substituted with dimethyl and oxo groups, and a benzamide moiety with dimethoxy substitutions

Preparation Methods

The synthesis of N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine ring system.

    Introduction of Dimethyl and Oxo Groups: The dimethyl and oxo groups are introduced through selective alkylation and oxidation reactions.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the pyrido[1,2-a]pyrimidine core with 3,4-dimethoxybenzoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4-dimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The unique structural features of the compound make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions, providing insights into cellular processes and disease mechanisms.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of novel compounds.

Mechanism of Action

The mechanism of action of N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in inflammation, thereby reducing the production of pro-inflammatory mediators. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4-dimethoxybenzamide can be compared with other pyridopyrimidine derivatives, such as:

    Palbociclib: A pyridopyrimidine used as a breast cancer drug, which inhibits cyclin-dependent kinases.

    Dilmapimod: A pyridopyrimidine with potential activity against rheumatoid arthritis.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dimethoxybenzamide moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-11-6-5-9-22-17(11)20-12(2)16(19(22)24)21-18(23)13-7-8-14(25-3)15(10-13)26-4/h5-10H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMERKHJAXZCKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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